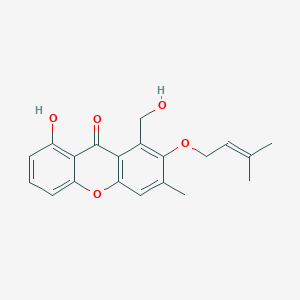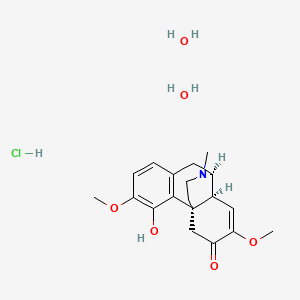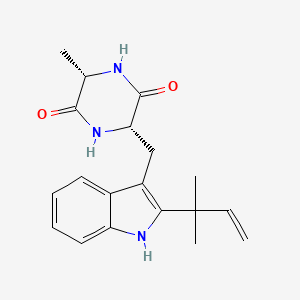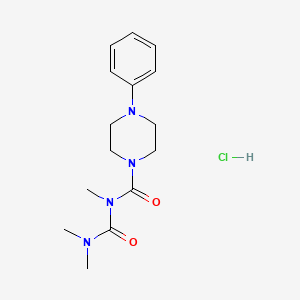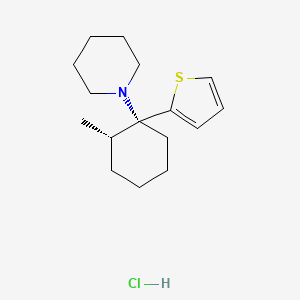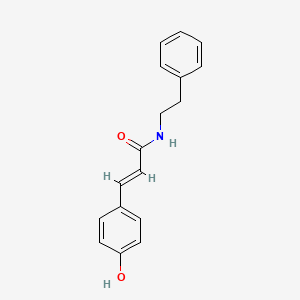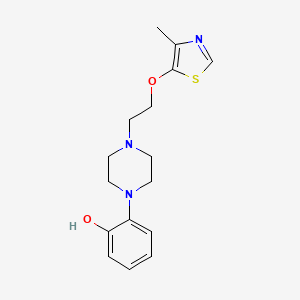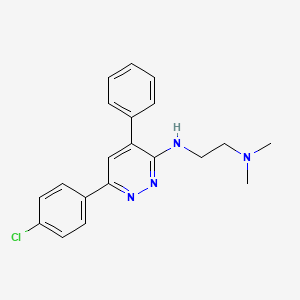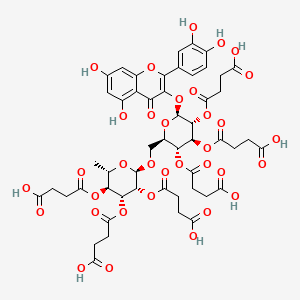
Rutinyl succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rutinyl succinate is a compound derived from the esterification of rutin and succinic acid. Rutin, also known as rutoside, is a flavonoid glycoside found in various plants, including buckwheat, citrus fruits, and tea leaves. Succinic acid, on the other hand, is a dicarboxylic acid commonly found in living organisms. This compound is known for its antioxidant, hair conditioning, skin protecting, and UV absorbing properties .
Métodos De Preparación
The synthesis of rutinyl succinate involves the esterification of rutin with succinic acid. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the final product. Industrial production methods may involve more advanced techniques, such as spray-drying or freeze-drying, to enhance the stability and solubility of the compound .
Análisis De Reacciones Químicas
Rutinyl succinate undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sulfuric acid for esterification, hydrogen peroxide for oxidation, and sodium borohydride for reduction. Major products formed from these reactions include various derivatives of rutin and succinic acid .
Aplicaciones Científicas De Investigación
Rutinyl succinate has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant to inhibit oxidation reactions in various chemical formulations.
Biology: The compound has been studied for its potential to protect cells from oxidative stress and damage.
Industry: It is used in cosmetic products for its hair conditioning, skin protecting, and UV absorbing properties
Mecanismo De Acción
The mechanism of action of rutinyl succinate involves its ability to interact with free radicals and various protein systems. As an antioxidant, it neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues. The compound also interacts with molecular targets such as carbonyl reductase and aldo-keto reductase, which are involved in reducing oxidative stress .
Comparación Con Compuestos Similares
Rutinyl succinate can be compared with other similar compounds, such as:
Methoxy-PEG-7 this compound: This compound is a derivative of this compound with added polyethylene glycol (PEG) groups, enhancing its solubility and surfactant properties.
Sulfosuccinates: These are salts or esters of sulfosuccinic acid, known for their surfactant and emulsifying properties.
This compound stands out due to its unique combination of antioxidant, hair conditioning, skin protecting, and UV absorbing properties, making it a versatile ingredient in various applications .
Propiedades
Número CAS |
267006-02-0 |
|---|---|
Fórmula molecular |
C51H54O34 |
Peso molecular |
1211.0 g/mol |
Nombre IUPAC |
4-[(2S,3S,4R,5R,6R)-4,5-bis(3-carboxypropanoyloxy)-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-tris(3-carboxypropanoyloxy)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C51H54O34/c1-20-42(79-34(68)10-4-28(56)57)46(81-36(70)12-6-30(60)61)48(83-38(72)14-8-32(64)65)50(76-20)75-19-27-44(80-35(69)11-5-29(58)59)47(82-37(71)13-7-31(62)63)49(84-39(73)15-9-33(66)67)51(78-27)85-45-41(74)40-25(55)17-22(52)18-26(40)77-43(45)21-2-3-23(53)24(54)16-21/h2-3,16-18,20,27,42,44,46-55H,4-15,19H2,1H3,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)/t20-,27+,42-,44+,46+,47-,48+,49+,50+,51-/m0/s1 |
Clave InChI |
CNCZOAMEKQQFOA-HZQGBTCBSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O)OC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



